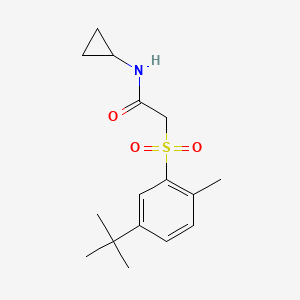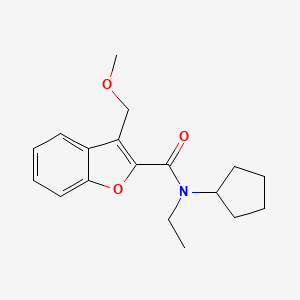
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, also known as EPZ005687, is a small molecule inhibitor of the histone methyltransferase EZH2. EZH2 is a key enzyme involved in the epigenetic regulation of gene expression, and its overexpression has been implicated in the development and progression of various types of cancer. EPZ005687 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Wirkmechanismus
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). PRC2 is involved in the epigenetic regulation of gene expression, and its overexpression has been implicated in the development and progression of various types of cancer. By inhibiting EZH2, this compound disrupts the function of PRC2 and leads to the re-expression of tumor suppressor genes that are normally silenced in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as to enhance the anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied in preclinical models of cancer. However, there are also some limitations to its use. For example, it may not be effective in all types of cancer, and its efficacy may be influenced by the genetic background of the cancer cells being studied.
Zukünftige Richtungen
There are several potential future directions for research on 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other chemotherapeutic agents. Another area of interest is the investigation of the potential use of this compound in combination with immunotherapy agents, such as checkpoint inhibitors. Finally, there is also interest in the development of more potent and selective inhibitors of EZH2, which may have greater efficacy and fewer off-target effects than this compound.
Synthesemethoden
The synthesis of 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide involves several steps, starting with the preparation of 4-bromo-2-fluoropyridine. This is then reacted with ethyl hydrazinecarboxylate to form the pyrazole ring, followed by the introduction of the carboxamide group through a coupling reaction with 5-amino-1H-pyrazole-4-carboxamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest and apoptosis. In addition, this compound has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
2-ethyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-15-10(5-8-13-15)11(16)14-9-3-6-12-7-4-9/h3-8H,2H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMUVNBFKHNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)

![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide](/img/structure/B7547244.png)



![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)
